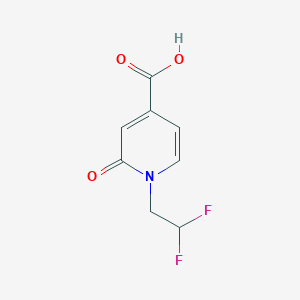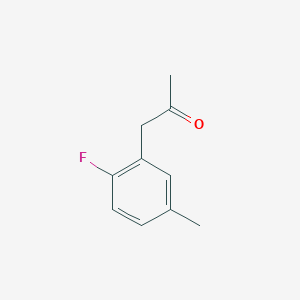
5-Bromo-7-fluoroquinoxaline
Übersicht
Beschreibung
5-Bromo-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2 and a molecular weight of 227.04 . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-7-fluoroquinoxaline is1S/C8H4BrFN2/c9-6-3-5 (10)4-7-8 (6)12-2-1-11-7/h1-4H . This code represents the molecular structure of the compound. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . Physical And Chemical Properties Analysis
5-Bromo-7-fluoroquinoxaline is a white to brown solid . It is typically stored at +4°C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Scientific Research
Fluorinated compounds play a crucial role in the development of pharmaceuticals due to their unique chemical properties, which can significantly affect the biological activity of these molecules. The introduction of fluorine atoms into organic compounds often leads to enhanced stability, lipophilicity, and bioavailability, making them valuable in drug design and development.
Biological Activity and Synthetic Methodologies
The review of fluoroquinolones highlights the importance of fluorinated compounds in medicine, especially as potent antibacterial agents. These compounds have been essential in treating a wide range of bacterial infections, showcasing the broad spectrum of activity against Gram-positive, Gram-negative, and mycobacterial organisms. The development of synthetic methodologies for fluoroquinolones, based on nalidixic acid (4-quinolone-3-carboxylates), has been driven by the quest for more effective drugs. This effort underscores the ongoing international competition to synthesize fluorinated compounds with improved efficacy and safety profiles (da Silva et al., 2003).
Comprehensive Review of Quinolones
A comprehensive review of quinolones, including fluoroquinolones, indicates their expanding clinical applications beyond traditional uses. The introduction of newer agents has broadened the spectrum of fluoroquinolones to include specific Gram-positive organisms, illustrating the versatility and significance of fluorinated compounds in addressing diverse microbial threats. This review also discusses the pharmacokinetic properties, adverse effects, and concerns about antibiotic resistance associated with fluoroquinolones, highlighting the careful consideration required in their use (Oliphant & Green, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRGWVVFJBAFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



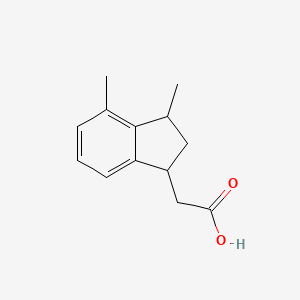
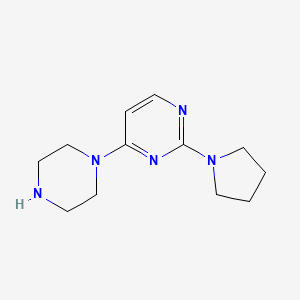
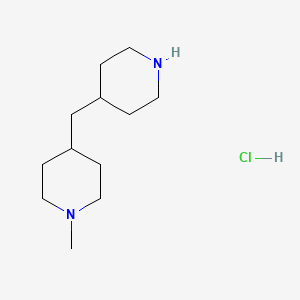
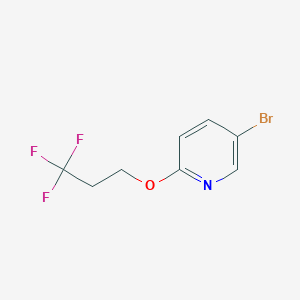
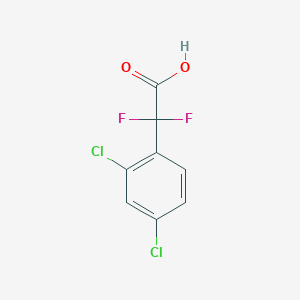

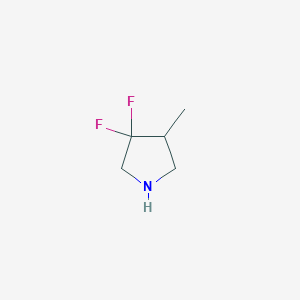
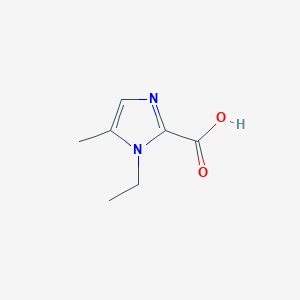
![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)

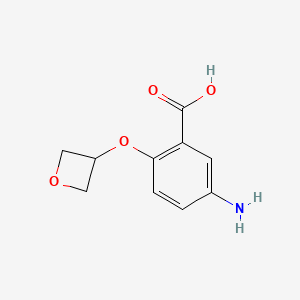
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
